molecular formula C18H16ClNO3 B4145872 3-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B4145872
M. Wt: 329.8 g/mol
InChI Key: JPIDGUOXYCSNSC-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C18H16ClNO3 and its molecular weight is 329.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.0818711 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Properties

Research on compounds structurally similar to 3-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has focused on their structural properties. A study on the single crystal X-ray structural analysis of related polymorphs provides insights into their molecular geometries and hydrogen bonding patterns. These insights are crucial for understanding the fundamental properties of these compounds (Ramazani et al., 2019).

Antioxidant Activity

Some derivatives of this compound have been synthesized and tested for their in vitro antioxidant activity. These studies have demonstrated moderate to good antioxidant activities compared to standard compounds like ascorbic acid, suggesting potential applications in areas where oxidative stress is a concern (Gupta et al., 2012).

Potential in Drug Design

Compounds with structural similarities have been explored for their potential in drug design. For example, novel biologically potent diorganosilicon(IV) complexes of indole-2,3-dione derivatives, which share a similar structural framework, have shown promising results as eco-friendly fungicides and bactericides. This research indicates the potential pharmacodynamic significance of such compounds (Singh & Nagpal, 2005).

Photophysical Properties

The photophysical properties of related compounds have been studied, revealing significant findings such as reverse solvatochromism behavior depending on solvent polarity. This property is crucial for applications in labeling agents, bio-or analytical sensors, and optoelectronic devices. Such studies highlight the diverse potential applications of these compounds in various technological fields (Bozkurt & Doğan, 2018).

Chemical Synthesis and Reactivity

Research has also been conducted on the synthesis and reactivity of compounds structurally related to this compound. Studies have described efficient synthetic routes and reactions involving these compounds, providing a deeper understanding of their chemical behavior. Such knowledge is essential for designing and synthesizing new compounds with desired properties for various scientific applications (Adib et al., 2010).

Corrosion Inhibition

In the field of materials science, some derivatives have been studied for their effectiveness as corrosion inhibitors. These studies have provided insights into the relationship between molecular structure and inhibition efficiency, which is valuable for developing new materials with enhanced corrosion resistance (Zarrouk et al., 2014).

Properties

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-2-11-4-3-5-14-16(11)20-17(22)18(14,23)10-15(21)12-6-8-13(19)9-7-12/h3-9,23H,2,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIDGUOXYCSNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
3-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.